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Fmoc-L-Lys (Boc)-OH-13C6,15N2

Cat. No.: B3157533
CAS No.: 850080-89-6
M. Wt: 476.5 g/mol
InChI Key: UMRUUWFGLGNQLI-OYSAUITLSA-N
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Description

The Strategic Significance of Fmoc-Lys(Boc)-OH-13C6,15N2 within Isotope-Labeled Amino Acid Reagents

Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a specialized and strategically significant isotopically labeled amino acid derivative that is crucial for advanced research in quantitative proteomics and structural biology. chempep.com Its importance stems from the unique combination of stable isotope labels with specific chemical protecting groups, making it an indispensable tool for modern biochemical analysis. chempep.com

The designation "(¹³C₆,¹⁵N₂)" indicates that the core lysine (B10760008) structure is uniformly labeled with six carbon-13 isotopes and two nitrogen-15 (B135050) isotopes. chempep.com This labeling introduces a distinct and known mass shift (M+8), which is fundamental for its application in mass spectrometry-based quantitative techniques. chempep.comsigmaaldrich.com

The compound's strategic design also includes two critical protecting groups:

Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the α-amine and is base-labile, meaning it can be removed under mild basic conditions. chempep.com This feature makes it essential for its use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chempep.comlgcstandards.com

Boc (tert-butyloxycarbonyl): This group protects the ε-amino group on the lysine side chain, preventing unwanted chemical reactions at this site during the stepwise assembly of a peptide. chempep.com

This dual-protection scheme allows for the precise and site-specific incorporation of the heavy-labeled lysine into a growing peptide chain. azolifesciences.com The most prominent application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). chempep.comnih.gov In a typical SILAC experiment, one population of cells is grown in a medium containing normal "light" lysine, while another is grown in a medium with "heavy" Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂. nih.govgbiosciences.com When the proteins from both cell populations are isolated, digested, and analyzed by mass spectrometry, the mass difference between the light and heavy peptides allows for the accurate relative quantification of thousands of proteins simultaneously. chempep.comnih.gov

Furthermore, the presence of ¹³C and ¹⁵N isotopes makes this compound valuable for Nuclear Magnetic Resonance (NMR) spectroscopy studies, where it helps to enhance signal dispersion and simplify complex spectral analysis for determining protein and peptide structures. chempep.comutoronto.ca Its high purity is critical for ensuring the accuracy of these quantitative and structural analyses. chempep.com

PropertyValue
Chemical Name N-α-FMOC-N-ε-tert-boc-L-lysine-¹³C₆,¹⁵N₂
CAS Number 850080-89-6 sigmaaldrich.comnih.govalfa-chemistry.com
Molecular Formula (¹³C)₆C₂₀H₃₂(¹⁵N)₂O₆ chempep.com
Labeled Molecular Formula Boc-¹⁵NH-(¹³CH₂)₄¹³CH(¹⁵NH-Fmoc)¹³COOH alfa-chemistry.comamericanchemicalsuppliers.com
Molecular Weight ~476.5 g/mol chempep.comalfa-chemistry.com
Mass Shift M+8 sigmaaldrich.comsigmaaldrich.com
Appearance White to off-white crystalline powder nbinno.com
Isotopic Purity ≥98 atom % ¹³C, ≥98 atom % ¹⁵N sigmaaldrich.comsigmaaldrich.com
Chemical Purity ≥97% (CP) sigmaaldrich.comsigmaaldrich.com
Solubility Soluble in DMF, DCM, and THF nbinno.com
Storage Temperature 2-8°C sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com
Primary Applications Peptide synthesis, Quantitative Proteomics (SILAC), Biomolecular NMR chempep.comsigmaaldrich.comamericanchemicalsuppliers.com

Historical Context and Evolution of Isotope Labeling Techniques for Biomolecular Studies

The use of isotopes as tracers in biological research dates back to the 1930s with the pioneering work of Schoenheimer and Rittenberg, who utilized deuterium (B1214612) to study intermediary metabolism. nih.govchempep.commdpi.com Their work laid the foundation for using isotopes to follow the dynamic pathways of molecules within living systems. nih.gov The development of the first mass spectrometers by figures like J.J. Thomson and Francis Aston was another critical step, providing the instrumentation necessary to detect and measure different isotopes. nih.govhupo.org Aston's development of the mass spectrograph in 1919 led to the discovery of isotopes in many non-radioactive elements, for which he received the Nobel Prize in 1922. hupo.org

Initially, many of these analytical instruments were limited in their application to complex biomolecules. azolifesciences.com The major breakthrough for proteomics came with the development of "soft ionization" techniques for mass spectrometry (MS) in the late 1980s, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). azolifesciences.comnorthwestern.edu These methods allowed for the ionization and vaporization of large, fragile molecules like proteins without destroying them, paving the way for modern MS-based proteomics. azolifesciences.com The SDU Protein Research Group, founded in 1974, was an early adopter of mass spectrometry for investigating proteins. sdu.dk

In parallel, Nuclear Magnetic Resonance (NMR) spectroscopy was also evolving. While early NMR experiments could study small proteins, the analysis of larger molecules was hampered by signal overlap and line broadening. utoronto.ca The development of methods to produce proteins uniformly labeled with stable isotopes like ¹⁵N and ¹³C in the 1980s and 1990s was a quantum leap for the field. nih.govchemie-brunschwig.ch This, combined with the invention of multidimensional NMR experiments, allowed researchers to resolve individual signals in complex spectra and determine the three-dimensional structures of proteins in solution. utoronto.cachemie-brunschwig.ch

The convergence of these technologies—stable isotope synthesis, advanced mass spectrometry, and high-resolution NMR—led to the development of powerful quantitative techniques. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), first introduced in 2002, integrated metabolic labeling directly into cell culture, providing a highly accurate method for comparing protein abundances across different cellular states. nih.govgbiosciences.com The development of Fmoc solid-phase peptide synthesis (SPPS) provided a milder and more versatile method than the earlier Boc-based chemistry, proving especially useful for creating modified peptides like those with phosphorylation or glycosylation. nih.govaltabioscience.com These continuous advancements have made isotopically labeled reagents like Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ essential tools in modern biomolecular research, enabling scientists to explore the complexity of the proteome with ever-increasing detail. azolifesciences.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32N2O6 B3157533 Fmoc-L-Lys (Boc)-OH-13C6,15N2 CAS No. 850080-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-6-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](1,2,3,4,5,6-13C6)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1/i8+1,9+1,14+1,15+1,22+1,23+1,27+1,28+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUUWFGLGNQLI-OYSAUITLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745886
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_6_,~15~N_2_)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850080-89-6
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine-1,2,3,4,5,6-13C6-N2,N6-15N2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850080-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_6_,~15~N_2_)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 850080-89-6
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Synthetic Methodologies and Isotopic Integrity of Fmoc Lys Boc Oh 13c6,15n2

Chemical Synthesis Pathways for Uniformly ¹³C₆,¹⁵N₂ Labeled Lysine (B10760008) Derivatives

The synthesis of Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a multi-step process that begins with the synthesis of the isotopically labeled lysine core, followed by the strategic introduction of the Fmoc and Boc protecting groups. nih.govresearchgate.net

Precursor Sourcing and Isotopic Enrichment for Lysine Core Synthesis

The foundation of synthesizing Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ lies in obtaining a lysine molecule uniformly enriched with ¹³C and ¹⁵N isotopes. This is typically achieved through biological or chemical synthetic routes.

Biosynthetic methods often employ microorganisms, such as Escherichia coli or Neurospora crassa, grown in culture media where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium salts, respectively. osti.gov These organisms then biosynthesize amino acids, including lysine, incorporating the heavy isotopes throughout their carbon and nitrogen backbones. This metabolic labeling approach is a common strategy for producing uniformly labeled amino acids. oup.comckgas.comthermofisher.com

Chemo-enzymatic synthesis offers an alternative with high stereospecificity. nih.govd-nb.info These methods can provide greater control over the labeling pattern and may be preferred for producing specific isotopomers. researchgate.netnih.gov

Regardless of the initial synthetic route, the resulting labeled L-Lysine is often isolated as a hydrochloride salt (L-Lysine·2HCl (¹³C₆, 99%; ¹⁵N₂, 99%)) and serves as the primary precursor for subsequent chemical modifications. isotope.comisotope.comnih.gov

Integration of Fmoc and Boc Protecting Groups in Controlled Synthesis

With the ¹³C₆,¹⁵N₂-labeled lysine core in hand, the next critical phase is the selective protection of its amino groups. This is essential for its use in solid-phase peptide synthesis (SPPS). peptide.comlifetein.comsilantes.com The two primary protecting groups used are the fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the tert-butoxycarbonyl (Boc) group for the ε-amino group of the lysine side chain. creative-peptides.comchempep.com

The integration of these groups follows established protocols for amino acid protection:

Fmoc protection of the α-amino group is achieved by reacting the labeled lysine with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). This reaction is typically carried out under basic conditions. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, a key feature of the widely used Fmoc-based SPPS strategy. creative-peptides.comamericanpeptidesociety.org

Boc protection of the ε-amino group involves reacting the lysine with a Boc-donating reagent, like di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is acid-labile and provides orthogonal protection to the Fmoc group, ensuring that the side-chain amino group remains protected during the peptide chain elongation while the α-amino group is deprotected for the next coupling step. creative-peptides.comslideshare.net

This dual-protection strategy yields the final product, Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂, ready for incorporation into peptide synthesizers. chempep.comisotope.com

Assessment of Isotopic Purity and Labeling Pattern Homogeneity

Ensuring the high isotopic purity and correct labeling pattern of Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is paramount for its application in quantitative studies. chempep.com Advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy, are employed for this purpose. chempep.comslideshare.netnih.govambeed.com

Advanced Mass Spectrometry-Based Characterization of Isotopic Distribution

Mass spectrometry (MS) is a fundamental tool for verifying the isotopic enrichment of the labeled lysine derivative. nih.govspringernature.comnih.gov High-resolution mass spectrometers can readily distinguish between the labeled and unlabeled forms of the molecule due to the significant mass shift. uhasselt.be

The isotopic distribution of the compound is analyzed to confirm that all six carbon atoms and both nitrogen atoms are indeed the heavy isotopes. researchgate.net This involves comparing the experimentally observed isotopic pattern with the theoretically calculated distribution for a molecule with the elemental formula (¹³C)₆C₂₀H₃₂(¹⁵N)₂O₆. chempep.comresearchgate.net Techniques like Mass Isotopomer Distribution Analysis (MIDA) can be used to precisely determine the enrichment of the biosynthetic precursors and the resulting polymer. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Confirming Site-Specific Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is crucial for confirming the site-specific placement of the isotopic labels. slideshare.netambeed.comspringernature.com Both ¹³C and ¹⁵N are NMR-active nuclei, and their presence at specific positions within the lysine molecule can be verified through various NMR experiments.

For instance, ¹H-¹³C and ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to correlate protons with their directly attached carbon and nitrogen atoms, respectively. nih.gov The resulting spectra for the labeled compound will show correlations corresponding to the ¹³C- and ¹⁵N-labeled positions, confirming the uniform labeling of the lysine backbone. nih.govrsc.org Furthermore, the coupling patterns observed in the NMR spectra can provide additional evidence for the specific locations of the isotopes. researchgate.netresearchgate.net

Challenges and Innovations in the Scalable Production of Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂

Innovations in this field are focused on improving the efficiency and cost-effectiveness of the synthesis. europa.eu This includes the development of more efficient microbial strains for biosynthetic production, optimization of fermentation conditions to maximize yields, and refinement of the chemical protection and purification steps. Additionally, advancements in chemo-enzymatic methods are being explored to provide more direct and controlled synthetic routes to the final product. nih.gov The goal is to make these essential labeled compounds more accessible for a wider range of research applications. europa.eu

Fmoc Lys Boc Oh 13c6,15n2 in Quantitative Proteomics: Methodological Advancements

Core Principles and Applications of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. nih.govcreative-proteomics.com The core principle of SILAC involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. nih.govgbiosciences.com This is achieved by growing one population of cells in a medium containing a "light," or natural abundance, essential amino acid, while a second population is grown in a medium containing a "heavy," isotopically labeled version of the same amino acid. thermofisher.com

Because the labeled and unlabeled amino acids are chemically identical, their incorporation does not affect normal cell growth or protein function. sigmaaldrich.comnih.gov After a sufficient number of cell divisions, typically at least five, the entire proteome of the "heavy" cell population will have incorporated the labeled amino acid. nih.gov The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. wikipedia.org Since the samples are mixed at the earliest possible stage, variability introduced during sample processing is minimized, leading to high quantitative accuracy. mtoz-biolabs.com

In the mass spectrometer, peptides from the "heavy" population are distinguishable from their "light" counterparts by a specific mass shift. wikipedia.org The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations. nih.gov SILAC has broad applications in biological research, including the study of cell signaling, protein-protein interactions, post-translational modifications, and the global analysis of secreted proteins (secretomics). wikipedia.org

Experimental Design for Differential Protein Quantification utilizing Labeled Lysine (B10760008)

A typical SILAC experiment for differential protein quantification involves a well-defined workflow. The choice of labeled amino acid is critical. Lysine and arginine are the most commonly used amino acids for SILAC because the proteolytic enzyme trypsin, which is widely used in proteomics sample preparation, cleaves specifically at the C-terminus of these residues. gbiosciences.com This ensures that the vast majority of tryptic peptides will contain a single labeled amino acid, simplifying data analysis.

The experimental setup generally involves two or more cell populations. For a two-state experiment, one population is grown in "light" medium containing standard lysine, and the other is grown in "heavy" medium containing an isotopically labeled lysine, such as ¹³C₆,¹⁵N₂-lysine. sigmaaldrich.com After complete labeling, the two cell populations can be treated differently, for instance, one stimulated and one unstimulated. mtoz-biolabs.com The cells are then harvested, and equal amounts of protein from each population are combined. thermofisher.com This mixed sample is then processed for mass spectrometry analysis, which includes protein extraction, denaturation, reduction, alkylation, and digestion with trypsin. thermofisher.com The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative quantification of proteins is determined by comparing the peak intensities of the "heavy" and "light" isotopic envelopes for each peptide.

StageDescription
Cell Culture Two populations of cells are cultured in either "light" medium (containing natural lysine) or "heavy" medium (containing ¹³C₆,¹⁵N₂-lysine).
Experimental Treatment One cell population is subjected to a specific stimulus or treatment, while the other serves as a control.
Cell Harvesting and Lysis Cells from both populations are harvested and lysed.
Protein Quantification and Mixing Protein concentrations are determined, and equal amounts of protein from each population are mixed.
Sample Preparation The mixed protein sample is reduced, alkylated, and digested with trypsin to generate peptides.
LC-MS/MS Analysis The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
Data Analysis The relative abundance of proteins is determined by comparing the signal intensities of the heavy and light peptide pairs.

Advantages of Dual ¹³C₆,¹⁵N₂ Labeling for Enhanced Mass Shift and Accuracy

The use of lysine dually labeled with six carbon-13 (¹³C) and two nitrogen-15 (B135050) (¹⁵N) isotopes, resulting from the use of Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂, offers significant advantages in SILAC experiments. This dual labeling strategy results in a substantial mass shift of 8 Da for each lysine-containing peptide compared to its unlabeled counterpart. thermofisher.com This larger mass shift provides a clear separation between the isotopic clusters of the "heavy" and "light" peptides in the mass spectrum, which is particularly beneficial for complex samples where overlapping signals can be a challenge.

This clear separation enhances the accuracy of quantification by reducing the potential for spectral overlap and interference. Furthermore, the use of ¹³C and ¹⁵N isotopes is preferred over deuterium (B1214612) (²H) labeling because deuterated compounds can exhibit slight chromatographic shifts relative to their non-deuterated counterparts, which can negatively impact the precision of quantification in LC-MS experiments. sigmaaldrich.com The distinct and predictable mass shift introduced by ¹³C₆,¹⁵N₂-lysine allows for the unambiguous identification and quantification of labeled peptides, contributing to the high accuracy and reproducibility that are hallmarks of the SILAC technique. creative-proteomics.com

Mass Spectrometry-Driven Proteomic Quantification Strategies

Mass spectrometry has become the cornerstone of quantitative proteomics, with various strategies developed to accurately measure protein abundance. researchgate.net These methods can be broadly categorized into absolute and relative quantification. nih.gov The choice of strategy depends on the specific biological question being addressed. For instance, absolute quantification aims to determine the exact amount of a protein in a sample, while relative quantification compares protein levels between different samples. creative-proteomics.com Stable isotope-labeled compounds like Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ are integral to many of these advanced quantification techniques.

Absolute Quantification (AQUA) using Synthesized ¹³C₆,¹⁵N₂-Labeled Peptides

Absolute Quantification (AQUA) is a targeted proteomics strategy that enables the precise determination of the absolute amount of a specific protein in a complex mixture. cortecnet.comnih.gov The AQUA methodology relies on the use of synthetic, stable isotope-labeled peptides as internal standards. nih.gov These "AQUA peptides" are designed to be identical in sequence to a target peptide generated from the protein of interest during proteolytic digestion but are synthesized with one or more heavy isotopes, such as ¹³C and ¹⁵N. nih.gov

In a typical AQUA experiment, a known amount of the heavy-labeled synthetic peptide is spiked into the biological sample before or after protein digestion. nih.gov The sample is then analyzed by LC-MS/MS, often using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high sensitivity and specificity. Because the synthetic heavy peptide is chemically and physically identical to the endogenous light peptide, they co-elute during chromatography and exhibit the same ionization efficiency. nih.gov By comparing the signal intensity of the endogenous light peptide to that of the known quantity of the spiked-in heavy peptide, the absolute concentration of the target protein in the original sample can be accurately calculated. rockefeller.edu The use of peptides synthesized with ¹³C₆,¹⁵N₂-lysine ensures a significant mass difference for robust detection and quantification.

FeatureDescription
Principle Utilizes synthetic, stable isotope-labeled peptides as internal standards for the absolute quantification of target proteins.
Methodology A known amount of a heavy-labeled synthetic peptide is added to a biological sample, and the ratio of the endogenous (light) to the synthetic (heavy) peptide is measured by mass spectrometry.
Advantages Provides precise and accurate absolute quantification of protein concentration, high sensitivity, and allows for the quantification of post-translational modifications. creative-proteomics.com
Disadvantages Requires prior knowledge of the protein to be quantified, and the synthesis of labeled peptides can be costly for large-scale studies. creative-proteomics.com

Relative Quantification Approaches and Data Analysis in Complex Biological Samples

Relative quantification is a widely used approach in proteomics to compare the abundance of proteins across multiple samples or conditions. creative-proteomics.com Unlike absolute quantification, which determines the exact amount of a protein, relative quantification measures the change in protein levels, typically expressed as a ratio or fold change. nih.gov SILAC is a prime example of a relative quantification technique.

Applications in Monitoring Protein Expression Dynamics and Turnover

Quantitative proteomics methods utilizing stable isotope labeling are exceptionally well-suited for studying the dynamic nature of the proteome. mtoz-biolabs.com These techniques can be adapted to monitor changes in protein expression over time in response to various stimuli or perturbations, such as drug treatment or cellular differentiation. mtoz-biolabs.com By collecting samples at different time points and using SILAC or other labeling strategies, researchers can map the temporal dynamics of protein expression on a global scale.

Furthermore, a variation of the SILAC method, known as pulsed SILAC (pSILAC), is specifically designed to measure protein turnover rates, which encompass both protein synthesis and degradation. nih.gov In a pSILAC experiment, cells are grown in a "light" medium and then switched to a "heavy" medium. thermofisher.com Samples are collected at various time points after the switch, and the rate of incorporation of the heavy-labeled amino acid into proteins is measured by mass spectrometry. mdpi.com This allows for the calculation of protein-specific synthesis and degradation rates, providing valuable insights into the regulation of protein homeostasis in different cellular states, such as senescence. nih.gov These dynamic studies are critical for understanding how cells adapt to changing environments and how these processes are dysregulated in disease. researchgate.net

Integration with Advanced LC-MS/MS Techniques for Comprehensive Proteome Analysis

The utility of Fmoc-Lys(Boc)-OH-13C6,15N2 as a metabolic label is fully realized through its integration with advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. This combination is a cornerstone of modern quantitative proteomics, enabling the large-scale identification and quantification of proteins from complex biological samples. The stable isotope-labeled lysine is incorporated into proteins in vivo using methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), creating "heavy" proteomes that can be directly compared to "light" control proteomes. chempep.comsigmaaldrich.comnih.gov

The core principle of this integration lies in the mass difference created by the isotopic labels. chempep.com The 13C6 and 15N2 isotopes in the lysine residue result in a precise and predictable mass shift of +8 Daltons (Da) compared to its natural counterpart. thermofisher.com When labeled and unlabeled protein samples are mixed, digested (typically with trypsin), and analyzed, the mass spectrometer detects pairs of chemically identical peptides that differ only by this mass increment. sigmaaldrich.com Advanced mass spectrometers, such as high-resolution Orbitrap and Time-of-Flight (TOF) analyzers, can easily resolve these heavy and light peptide pairs. The relative signal intensities of these pairs are then used to calculate the abundance ratio of the corresponding protein under the different experimental conditions. sigmaaldrich.comcreative-biolabs.com

The "front-end" of the analysis, liquid chromatography, is critical for reducing sample complexity before MS analysis. chempep.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems, particularly those operating at nanoflow rates, provide high-resolution separation of the complex peptide mixtures generated from digested proteomes. This separation over a chromatographic gradient ensures that fewer peptides enter the mass spectrometer at any given time, reducing ion suppression and allowing for the detection and quantification of a greater number of proteins, including those of low abundance. mdpi.com

The subsequent tandem mass spectrometry (MS/MS) stage allows for peptide identification. In a typical data-dependent acquisition (DDA) workflow, the mass spectrometer performs a survey scan (MS1) to detect the heavy and light peptide pairs, then selects the most intense ions for fragmentation, generating product ion spectra (MS2). These fragmentation spectra provide sequence information that is used to identify the peptide by searching against a protein database.

Table 1: Key Features of Advanced LC-MS/MS Systems for SILAC-based Proteomics

FeatureRole in Analysis of 13C6,15N2-Lysine Labeled Peptides
High Mass Resolution Enables baseline separation of the isotopic envelopes of "heavy" (+8 Da) and "light" peptide pairs, preventing spectral overlap and ensuring accurate quantification.
High Mass Accuracy Allows for confident identification of peptides by reducing the search space for database matching and minimizing false positives.
High Sensitivity Crucial for detecting low-abundance proteins and post-translationally modified peptides, which are often key regulators of cellular processes.
Fast Scan Speed Allows for the acquisition of more MS/MS spectra across a single chromatographic peak, increasing the number of identified and quantified proteins in a complex sample.
Wide Dynamic Range Enables the simultaneous quantification of both high- and low-abundance proteins within the same experiment.

Detailed Research Findings

The integration of SILAC using 13C6,15N2-lysine with high-resolution LC-MS/MS has been instrumental in numerous large-scale proteomic studies. For instance, this methodology is frequently applied to study global changes in protein expression between different cellular states, such as comparing healthy versus diseased cells or treated versus untreated cells. chempep.com It is also a powerful tool for investigating the dynamics of post-translational modifications (PTMs), as the quantification of a modification can be directly compared to the abundance of the parent protein. nih.govnih.gov

In a representative study investigating the cellular response to a drug, one cell population is cultured in "light" media (containing natural lysine) and serves as the control, while the other is cultured in "heavy" media (containing L-lysine-13C6,15N2) and is treated with the drug. sigmaaldrich.com After treatment, the cell populations are combined, and their proteomes are extracted, digested, and analyzed by LC-MS/MS. The resulting data allows for the quantification of thousands of proteins, revealing which are up- or down-regulated in response to the drug.

A large-scale study on protein mono-methylation successfully used a SILAC-based approach to provide novel quantitative insights into the global landscape of this PTM. researchgate.net Researchers were able to identify over 1,800 lysine mono-methylation sites in cells and determine how their abundance changed with the overexpression of a specific methyltransferase enzyme, demonstrating the power of this integrated technique for dissecting complex cellular regulation. researchgate.net

Table 2: Representative Data from a SILAC LC-MS/MS Experiment

This table shows hypothetical results for selected proteins, illustrating how data from such an experiment is typically presented.

Protein IdentifiedGene NamePeptide SequenceMass Shift (Da)Abundance Ratio (Heavy/Light)Interpretation
Proliferating cell nuclear antigenPCNAAEDNADTLALVFEAPNQEK80.98No significant change
VimentinVIMTSLDSLPLVDTTK82.50Upregulated in 'Heavy' condition
Tubulin beta chainTUBBVVPK81.05No significant change
Apoptosis regulator BAXBAXLSECLK80.45Downregulated in 'Heavy' condition

This integrated approach provides a robust and accurate platform for comprehensive proteome analysis, enabling researchers to gain deep insights into cellular biology, disease mechanisms, and the effects of therapeutic interventions. nih.govcreative-biolabs.com

Applications in Structural Biology and Biophysics: Insights from Nmr Spectroscopy

Strategies for Isotopic Labeling of Proteins and Peptides for NMR Studies

Isotopic labeling is a fundamental requirement for many advanced NMR experiments designed to elucidate the structure, dynamics, and interactions of proteins and peptides. nmr-bio.comnih.gov The introduction of ¹³C and ¹⁵N isotopes provides a means to increase spectral resolution and sensitivity, which is especially crucial for molecules larger than 10 kDa where severe spectral overlap of proton signals occurs. utoronto.ca

Uniform and Selective ¹³C,¹⁵N Labeling for Solution NMR Spectroscopy

Uniform labeling involves enriching a protein with ¹³C and/or ¹⁵N isotopes at all possible positions. whiterose.ac.uknih.gov This is typically achieved by expressing the protein in a host organism, such as E. coli, grown in minimal media where the sole carbon and nitrogen sources are ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) salts, respectively. nih.govunl.pt This approach is foundational for many multidimensional NMR experiments used in protein structure determination. sigmaaldrich.cnmeihonglab.com

However, for very large proteins, uniform labeling can lead to overly complex spectra and increased signal broadening due to relaxation effects. utoronto.cawhiterose.ac.uk In such cases, selective labeling strategies are employed. This can involve labeling only specific types of amino acids or even specific atoms within an amino acid. nih.govnih.gov For instance, researchers can supplement the growth media with a single or a specific set of ¹³C and/or ¹⁵N labeled amino acids. nih.gov This reduces spectral complexity and allows the focus to be on specific regions of the protein. whiterose.ac.uknmr-bio.com

Labeling StrategyDescriptionAdvantage
Uniform Labeling All carbon and/or nitrogen atoms in the protein are replaced with their corresponding heavy isotopes (¹³C and/or ¹⁵N).Enables the use of a wide range of multidimensional NMR experiments for comprehensive structural analysis. nih.govsigmaaldrich.cn
Selective Labeling Only specific amino acid types are isotopically labeled.Reduces spectral complexity, facilitating the study of large proteins and protein complexes. whiterose.ac.uknmr-bio.com

Site-Specific Incorporation of Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ for Targeted Probes

Site-specific labeling offers the highest level of control, allowing for the incorporation of an isotopically labeled amino acid at a single, predetermined position within the protein sequence. nih.govrsc.org This is where Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ becomes invaluable. chempep.comamericanchemicalsuppliers.com Using solid-phase peptide synthesis, this labeled lysine (B10760008) derivative can be introduced at any desired location in a synthetic peptide or protein. chempep.com For larger proteins produced via recombinant methods, techniques like nonsense suppression can be used to incorporate unnatural or labeled amino acids at specific sites. acs.org

The ability to place a ¹³C and ¹⁵N labeled lysine at a specific site creates a powerful probe for investigating local structure and dynamics. whiterose.ac.uk The unique chemical shifts of the labeled nuclei provide a clear window into the environment of that specific residue, unhindered by signals from the rest of the protein. chempep.comnih.gov This targeted approach is particularly useful for studying functionally important regions of a protein, such as active sites or interaction interfaces. acs.org

Elucidation of Protein Structure and Dynamics using Labeled Systems

The strategic incorporation of isotopes like those in Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ enables a wide range of NMR experiments that provide detailed insights into various aspects of protein behavior. chempep.comutoronto.canih.gov

Determination of Three-Dimensional Protein Folds and Conformational States

NMR spectroscopy is a primary method for determining the three-dimensional structures of proteins in solution, offering a complementary approach to X-ray crystallography. mdpi.com The introduction of ¹³C and ¹⁵N labels is crucial for resolving the resonance assignments of the protein's atoms, which is the first step in structure determination. utoronto.casigmaaldrich.com Multidimensional NMR experiments, such as HNCA and HNCACB, rely on the presence of these isotopes to correlate the chemical shifts of backbone atoms, providing the necessary information to trace the polypeptide chain.

Site-specific labeling with Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ can provide key distance restraints for defining the protein's fold. sigmaaldrich.com For example, Nuclear Overhauser Effect (NOE) experiments can measure through-space distances between the protons of the labeled lysine and other protons in the protein, helping to define the tertiary structure. nih.gov

Analysis of Protein Flexibility, Mobility, and Intramolecular Motions

Proteins are not static entities; they exhibit a range of motions over various timescales that are often critical for their function. nih.gov NMR spectroscopy is uniquely suited to study these dynamics at atomic resolution. chempep.comnih.gov Isotopic labeling is essential for these studies.

By incorporating Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ at a specific site, researchers can use NMR relaxation experiments to probe the local dynamics of that lysine residue. nih.gov Parameters such as the T1 and T2 relaxation times and the heteronuclear NOE provide information about the mobility of the backbone and side chains on picosecond to nanosecond timescales. chempep.com For slower motions, on the microsecond to millisecond timescale, which are often associated with conformational exchange, techniques like relaxation dispersion NMR can be employed on the labeled site. nih.gov

Dynamic TimescaleNMR TechniqueInformation Gained
Picosecond - NanosecondT1, T2, Heteronuclear NOELocal bond vector mobility, side-chain and backbone flexibility. chempep.com
Microsecond - MillisecondRelaxation Dispersion (CPMG, R1ρ)Conformational exchange, enzyme kinetics, folding intermediates. nih.gov

Characterization of Protein-Ligand and Protein-Protein Interactions

Understanding how proteins interact with other molecules is fundamental to understanding their biological roles. acs.orgsigmaaldrich.com NMR spectroscopy, aided by isotopic labeling, is a powerful tool for mapping interaction surfaces and characterizing the structural and dynamic changes that occur upon binding. nih.gov

When a protein labeled with Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ binds to a ligand or another protein, changes in the chemical shifts of the labeled lysine's nuclei can be observed in what are known as chemical shift perturbation (CSP) experiments. acs.org These perturbations can identify the specific lysine residue as being part of the interaction interface. google.com Furthermore, by comparing the dynamics of the labeled lysine in the free and bound states, one can understand how the interaction affects the protein's flexibility. nih.gov This information is crucial for drug design and for understanding the mechanisms of biological regulation.

Advanced NMR Methodologies Enhanced by 13C6,15N2 Labeling

The incorporation of stable isotopes, such as those in Fmoc-Lys(Boc)-OH-13C6,15N2, into proteins is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic enrichment does not merely act as a passive probe but actively enables a suite of advanced NMR experiments that would otherwise be impossible. By leveraging the unique nuclear properties of ¹³C and ¹⁵N, these methodologies allow for the detailed investigation of protein structure, dynamics, and interactions at atomic resolution, even in large and complex biological systems.

The study of large biomolecules (>25 kDa) by solution NMR is fundamentally challenged by two related issues: severe signal overlap in one-dimensional spectra and rapid signal decay due to fast transverse relaxation, which leads to broad spectral lines and poor sensitivity. portlandpress.comnorthwestern.edunih.gov The introduction of ¹³C and ¹⁵N isotopes through labeled precursors allows for the use of multidimensional heteronuclear NMR experiments, which overcome these limitations by spreading signals across additional frequency dimensions. northwestern.eduscispace.com

A cornerstone experiment is the 2D Heteronuclear Single Quantum Coherence (HSQC) experiment. An (¹H,¹⁵N)-HSQC spectrum correlates the proton signal of a backbone amide with its directly bonded ¹⁵N atom, producing a unique peak for each amino acid residue (except proline). nih.gov This provides a "fingerprint" of the protein, which is exquisitely sensitive to the local chemical environment and any structural changes.

For larger proteins, even the resolution offered by 2D HSQC is insufficient. Furthermore, as molecular weight increases, the efficiency of transverse relaxation increases, causing signals to broaden to the point of being undetectable. Transverse Relaxation-Optimized Spectroscopy (TROSY) is a pivotal technique developed to address this specific problem. northwestern.edumarioschubert.ch TROSY works by exploiting interference between dipole-dipole (DD) coupling and chemical shift anisotropy (CSA) relaxation mechanisms. acs.org This allows for the selective observation of one, much more slowly relaxing, component of the signal multiplet, resulting in dramatically sharper lines and a significant boost in sensitivity for large molecules. marioschubert.chacs.org The combination of ¹³C/¹⁵N labeling with deuteration is often used to further enhance the performance of TROSY experiments, enabling studies of protein complexes exceeding several hundred kilodaltons. nih.govspringernature.com

These foundational 2D experiments are complemented by 3D and 4D triple-resonance experiments (e.g., HNCO, HNCA, HNCACB) that correlate backbone amide signals with the carbon atoms of the same and preceding residues. northwestern.edunih.gov The use of a specifically labeled amino acid like Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ ensures that the lysine residues will provide strong, unambiguous signals in these complex spectra, facilitating the critical process of sequence-specific resonance assignment, which is the first step in any detailed NMR structural analysis. marioschubert.ch

TechniquePrimary ApplicationAdvantage of ¹³C/¹⁵N LabelingLimitation for Large MoleculesKey Benefit
HSQC (Heteronuclear Single Quantum Coherence)Protein fingerprinting, structural changes, ligand bindingResolves overlapped proton signals into a second dimension via the ¹⁵N or ¹³C chemical shift. nih.govSignificant line broadening and sensitivity loss for proteins >25 kDa. northwestern.eduProvides a unique, assignable peak for each residue's backbone N-H group.
TROSY (Transverse Relaxation-Optimized Spectroscopy)Structure and dynamics of large proteins and complexes (>30 kDa)Enables the experiment by providing the heteronuclear spin pair (e.g., ¹H-¹⁵N) whose relaxation properties are manipulated. marioschubert.chSpecifically designed to overcome the limitations of large size.Reduces transverse relaxation rates, resulting in narrower lines and vastly improved sensitivity for large biomolecules. acs.org
Triple-Resonance (e.g., HNCA, HNCO)Sequential backbone resonance assignmentProvides the through-bond scalar coupling pathways (¹H-¹⁵N-¹³C) necessary to link adjacent residues. nih.govSuffers from relaxation-induced signal loss, often requiring TROSY-based versions for larger systems.Enables the systematic assignment of the protein's chemical shifts, a prerequisite for structure determination. marioschubert.ch

Many biologically important proteins, such as those that form large aggregates or are embedded within cell membranes, are not amenable to study by solution NMR or X-ray crystallography due to their insolubility and lack of high-order crystallinity. nih.govbohrium.com Solid-state NMR (ssNMR) is a powerful technique uniquely capable of providing atomic-resolution structural information for these challenging systems in a near-native state. bohrium.comnih.govillinois.edu

Isotopic labeling with ¹³C and ¹⁵N is absolutely essential for high-resolution ssNMR. oregonstate.edutandfonline.com These isotopes enable experiments that rely on the transfer of magnetization between nuclei to establish correlations and measure structural restraints like distances and torsion angles. The incorporation of Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ allows researchers to probe the specific role and conformation of lysine residues within these macromolecular assemblies.

A significant area of ssNMR research is the study of protein aggregates, particularly the amyloid fibrils associated with neurodegenerative diseases. bohrium.com ssNMR can elucidate the atomic-level architecture of these non-crystalline, often polymorphic structures, providing critical insights into fibril formation and toxicity. acs.org

For membrane proteins, ssNMR offers the unparalleled advantage of studying them within a lipid bilayer environment, which is crucial for their proper folding and function. oregonstate.edutandfonline.comjove.com Techniques such as Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that would otherwise lead to extremely broad lines, thereby improving spectral resolution. illinois.edu Furthermore, sensitivity is often boosted by methods like Cross-Polarization (CP), which transfers magnetization from abundant protons to the less sensitive ¹³C and ¹⁵N nuclei. nih.gov The development of proton-detected ssNMR methods under fast MAS has further revolutionized the field, offering substantial gains in sensitivity that can reduce experiment times by an order of magnitude or more. nih.govnih.gov

System TypeInformation Obtained via ssNMRRole of Isotopic LabelingKey ssNMR Techniques
Protein Aggregates (e.g., Amyloid Fibrils)Secondary structure, packing arrangements, inter-molecular contacts, core structure of fibrils. bohrium.comnih.govProvides the necessary NMR-active nuclei to obtain resolved spectra and measure atomic-level structural constraints. acs.orgMagic Angle Spinning (MAS), Cross-Polarization (CP), Proton-Detected Correlation Spectroscopy. nih.govnih.gov
Membrane ProteinsSecondary structure, helix orientation, protein-lipid interactions, ligand binding sites in a native-like lipid environment. oregonstate.edutandfonline.comscirp.orgEnables high-resolution studies in a complex and immobile environment, allowing specific residues to be identified and analyzed. oregonstate.eduMAS, CP, Dynamic Nuclear Polarization (DNP), Oriented Sample (OS) NMR. jove.com

While uniform labeling of a protein with ¹³C and ¹⁵N is the standard approach for many NMR studies, it can lead to overwhelmingly complex and crowded spectra for larger proteins, hindering analysis. portlandpress.comnih.gov Isotopic enrichment strategies, therefore, encompass not only uniform labeling but also sophisticated methods for spectral simplification and signal enhancement.

Spectral Simplification is achieved primarily through selective or specific isotopic labeling. portlandpress.comnih.gov Instead of labeling every residue, only specific amino acid types are isotopically enriched. By using Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ in a peptide synthesis or in a cell-free expression system, one can produce a protein where only the lysine residues are "NMR-visible" in heteronuclear experiments. chempep.com This dramatically reduces the number of signals in the spectrum, allowing for the unambiguous assignment and analysis of the labeled sites even within a very large protein. nih.gov A complementary approach, known as reverse labeling, involves growing a protein in a fully labeled medium that is supplemented with an excess of one or more unlabeled amino acids, effectively "turning off" the NMR signals from those specific residues. portlandpress.comnih.gov

Signal Enhancement is an intrinsic benefit of many advanced NMR methods that are enabled by isotopic labeling.

In solution NMR, TROSY provides a dramatic signal enhancement for large molecules by mitigating relaxation losses. acs.org

In solid-state NMR, Cross-Polarization (CP) significantly boosts the signal of ¹³C and ¹⁵N nuclei by transferring the higher polarization of protons to them. nih.gov

Dynamic Nuclear Polarization (DNP) is an even more powerful ssNMR technique that can enhance signal intensities by several orders of magnitude. DNP works by transferring the very high polarization of electron spins from a stable radical dopant to the surrounding nuclear spins at cryogenic temperatures, enabling studies that would be impossible due to sensitivity limitations, including those on proteins at natural isotopic abundance. acs.orgjove.com

These techniques transform isotopic labeling from a simple necessity into a versatile tool for tailoring an NMR experiment to answer specific biological questions.

Labeling StrategyDescriptionEffect on SpectrumPrimary Advantage
Uniform LabelingAll residues of a given type are enriched (e.g., all carbons are ¹³C, all nitrogens are ¹⁵N). nih.govComplex and crowded, with signals from every residue. Can suffer from severe overlap in large proteins. portlandpress.comProvides the maximum amount of structural information, necessary for complete de novo structure determination.
Specific (Selective) LabelingOnly one or a few amino acid types (e.g., Lysine) are isotopically labeled. portlandpress.comnih.govVastly simplified, showing signals only from the labeled residues. nih.govEliminates spectral overlap; allows for the study of specific sites within a large complex without interference. nih.gov
Reverse LabelingProtein is grown in a labeled medium, but specific unlabeled amino acids are added to suppress their signals. portlandpress.comSimplified spectrum with specific signals "turned off" or removed. nih.govHelps in assigning crowded regions of a spectrum by selectively removing peaks. nih.gov

Role of Fmoc Lys Boc Oh 13c6,15n2 in Metabolic Tracing and Enzyme Mechanism Elucidation

Investigating Metabolic Pathways and Fluxes

Stable isotope tracing using compounds like ¹³C₆,¹⁵N₂-lysine has revolutionized the study of metabolism. By introducing a "heavy" labeled molecule into cells or organisms, researchers can follow its incorporation into various metabolites, providing a dynamic view of metabolic pathways and their rates, collectively known as metabolic flux.

Isotopic tracer studies are fundamental to understanding the in vivo kinetics and metabolism of essential amino acids like lysine (B10760008). nih.govnih.gov By administering ¹³C and ¹⁵N labeled lysine, researchers can track its absorption, distribution, and incorporation into proteins, as well as its catabolism. nih.gov For instance, a multi-tracer study in humans utilized L-[1-¹³C]lysine and L-[α-¹⁵N₂]lysine to develop a multicompartmental model of whole-body lysine metabolism. This approach allowed for the quantification of key metabolic parameters, as detailed in the table below. nih.gov

Kinetic ParameterRate (mmol/kg/h)
Lysine Oxidation21
Incorporation into Protein (Fast-exchanging compartment)35
Release by Protein Breakdown (Fast-exchanging compartment)56
Whole-body Lysine Flux106

Such experiments provide valuable data on how dietary changes or disease states affect protein synthesis, breakdown, and amino acid oxidation. nih.gov Furthermore, studies using ¹⁵N-labeled compounds have shed light on the role of gut microflora in lysine metabolism, demonstrating that intestinal microbes can synthesize lysine and that this microbial lysine can be absorbed and utilized by the host. nih.gov

The dual labeling of lysine with both ¹³C and ¹⁵N is particularly powerful for simultaneously quantifying the flow of carbon and nitrogen in interconnected biochemical networks. escholarship.orgnih.gov This technique, often referred to as ¹³C¹⁵N-Metabolic Flux Analysis (MFA), provides a more comprehensive picture of cellular metabolism than single-isotope tracing. nih.govalfa-chemistry.com By using high-resolution mass spectrometry, it is possible to distinguish and quantify metabolites containing ¹³C, ¹⁵N, or both, which allows for the resolution of fluxes through converging metabolic pathways. escholarship.org

A key advantage of using ¹³C¹⁵N-labeled tracers is the ability to track the fate of both the carbon skeleton and the amino group of an amino acid. nih.gov This is crucial for understanding nitrogen metabolism, including transamination reactions and the synthesis of nitrogen-containing compounds like amino acids and nucleotides. escholarship.orgnih.gov For example, studies have established glutamate (B1630785) as a central hub for nitrogen metabolism, donating its nitrogen to various other amino acids. nih.gov The simultaneous tracing of carbon and nitrogen provides quantitative data on these processes, which is essential for building accurate metabolic models of healthy and diseased cells. escholarship.orgnih.gov

The analysis of mass isotopomer distributions (MIDs) of metabolites is a cornerstone of metabolic flux analysis. nih.gov When a cell is supplied with a ¹³C-labeled substrate, the enzymes of a metabolic pathway will produce a series of metabolites with distinct patterns of ¹³C labeling, known as isotopomers. The relative abundance of these isotopomers can be measured by mass spectrometry. Advanced computational methods can then be used to deduce the fluxes through the network that best explain the observed labeling patterns. d-nb.info

The use of dual-labeled substrates like ¹³C₆,¹⁵N₂-lysine enhances the power of isotopomer analysis. escholarship.org By providing both carbon and nitrogen labels, it generates more complex and information-rich isotopomer patterns. escholarship.org This additional information can help to resolve ambiguous pathway structures and even aid in the identification of previously unknown or "de novo" metabolic pathways. The distinct mass shifts caused by ¹³C and ¹⁵N allow for the differentiation of metabolites that have incorporated one or both isotopes, providing finer detail on the metabolic transformations they have undergone. escholarship.org

Dissecting Enzyme Catalysis and Reaction Mechanisms

Beyond tracing metabolic pathways, isotopically labeled compounds are indispensable for elucidating the detailed mechanisms of enzyme-catalyzed reactions. nih.gov The difference in mass between isotopes like ¹²C and ¹³C, or ¹⁴N and ¹⁵N, can lead to small but measurable differences in reaction rates. The study of these differences, known as kinetic isotope effects (KIEs), provides profound insights into the nature of the transition state of a reaction. nih.govnih.gov

Kinetic isotope effect studies compare the reaction rates of a substrate labeled with a heavy isotope to that of its unlabeled counterpart. nih.gov If the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction, a significant KIE will be observed. nih.gov The magnitude of the KIE provides information about the geometry and bonding of the transition state. nih.govnih.gov

For example, in a study of the protein lysine methyltransferase SET8, which catalyzes the transfer of a methyl group to a lysine residue, researchers used isotopically labeled S-adenosyl-L-methionine (the methyl donor) to probe the reaction mechanism. pnas.org By measuring the KIEs for different isotopes at the transferring methyl group, they were able to characterize the transition state of the reaction. pnas.org

Kinetic Isotope Effects for SET8-catalyzed Methylation
Isotopic SubstitutionObserved KIE (klight/kheavy)
¹H/³H (tritium)1.15 ± 0.02
¹²C/¹³C1.08 ± 0.01
¹²C/¹⁴C1.16 ± 0.02

These data, combined with computational modeling, revealed an early, asymmetrical transition state for the methyl transfer reaction. pnas.org Such studies are crucial for understanding the fundamental chemistry of enzyme catalysis.

A primary application of KIE studies is the identification of the rate-limiting step in an enzymatic reaction sequence. nih.gov A significant primary KIE (where the isotope is at a position of bond cleavage) is strong evidence that the bond-breaking step is at least partially rate-limiting. researchgate.net For example, in the study of lysine-specific demethylase (LSD1), deuteration of the methyl groups of the peptide substrate resulted in a KIE of 3.1, indicating that C-H bond cleavage is the rate-limiting step in this reaction. researchgate.net

Furthermore, a comprehensive analysis of multiple KIEs at different positions in the substrate molecule can be used to construct a detailed model of the transition state. nih.govutdallas.edu This involves synthesizing substrates with isotopic labels at various atoms involved in the reaction and measuring the corresponding KIEs. nih.govutdallas.edu Computational methods are then used to find a transition state structure that is consistent with the full set of experimental KIEs. nih.govutdallas.edu This powerful combination of experimental and computational approaches provides a high-resolution view of the fleeting transition state, which is the pinnacle of the energy landscape of a chemical reaction and the key to understanding enzymatic catalysis. nih.govutdallas.edudntb.gov.ua

Probing Stereochemical Courses and Intermediate Formation

The use of stable isotope-labeled compounds like Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a cornerstone technique for dissecting the intricate details of enzyme-catalyzed reactions. By incorporating amino acids with heavier isotopes into a peptide or protein substrate, researchers can track the transformation of specific atoms through a reaction, providing unambiguous evidence for proposed mechanistic steps, the stereochemical outcome of a reaction, and the existence of transient intermediates.

When a ¹³C and ¹⁵N labeled lysine residue is part of an enzyme's substrate, the distinct mass of these isotopes allows for precise monitoring using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). These methods can distinguish the labeled atoms from their unlabeled counterparts, enabling the detailed investigation of bond cleavage, bond formation, and atomic rearrangements.

Detailed Research Findings:

A key application of this methodology is the determination of the stereochemical course of a reaction. Many enzymatic reactions are stereospecific, meaning they proceed with a particular three-dimensional orientation. Isotopic labeling helps to follow the fate of specific atoms and their spatial arrangement in the product. For instance, by using substrates labeled at specific positions, one can determine whether a reaction proceeds with inversion or retention of stereochemistry at a chiral center. While direct studies showcasing Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ for this specific purpose are highly specialized, the principles are well-established with various isotopically labeled precursors.

Furthermore, this labeling strategy is invaluable for trapping and identifying short-lived reaction intermediates. Covalent intermediates, where the substrate becomes temporarily bonded to the enzyme, are a common feature of many catalytic mechanisms. Incorporating a heavy-isotope labeled substrate can help to identify the specific enzyme residue involved in forming the covalent bond and to characterize the structure of the intermediate complex. An "enzyme-trap" approach, where a terminal enzyme in a pathway is modified to bind its product tightly, can be combined with isotopic labeling to isolate and identify otherwise unstable intermediates. nih.gov

The data below illustrates how NMR chemical shifts, a key parameter in these studies, are sensitive to the isotopic composition and the chemical environment of the nucleus, providing a powerful tool for analysis.

NucleusTypical Chemical Shift Range (ppm) in ProteinsFactors Influencing Chemical ShiftRelevance of ¹³C/¹⁵N Labeling
¹³Cα40-70Secondary structure (α-helix, β-sheet), backbone dihedral anglesProvides information on protein folding and conformational changes upon substrate binding.
¹³Cβ15-45Side-chain conformation, rotameric statesTracks changes in side-chain orientation during the catalytic cycle.
¹⁵N (amide)100-135Hydrogen bonding, solvent accessibility, secondary structureMonitors the environment of the peptide backbone and can detect the formation of enzyme-substrate hydrogen bonds.
¹⁵Nζ (Lys side-chain)~10-30Protonation state (NH₂ vs. NH₃⁺), local electrostatic environmentDirectly probes the ionization state and involvement of the lysine side-chain in catalysis. copernicus.org

Biosynthetic Studies of Natural Products and Biomolecules

The biosynthesis of natural products often involves complex, multi-step enzymatic pathways. Determining the origin of the atoms in the final molecule is a fundamental challenge in natural products chemistry. Stable isotope labeling is a definitive method to trace the metabolic fate of precursor molecules as they are incorporated into complex downstream products.

Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂, after deprotection, provides a source of ¹³C₆,¹⁵N₂-L-lysine that can be supplied to living organisms, such as bacteria or plants. The organism's metabolic machinery then utilizes this "heavy" lysine as a building block. By analyzing the natural products subsequently isolated from the organism using mass spectrometry or NMR, researchers can pinpoint which parts of the final structure are derived from lysine. The presence of a specific mass shift (typically +8 amu for ¹³C₆,¹⁵N₂-lysine) in the product or its fragments confirms the precursor-product relationship.

Detailed Research Findings:

A clear example of this application was demonstrated in the study of the biosynthesis of a strained cyclopropane (B1198618) amino acid by the bacterium Pseudomonas azotoformans. Researchers fed the bacteria with ¹³C₆,¹⁵N₂-L-lysine and analyzed the metabolites. Mass spectrometry revealed a new metabolite that showed a mass increase of +8, confirming that this novel amino acid was directly derived from the supplied L-lysine. researchgate.net This type of experiment is unequivocal and provides foundational evidence for proposing a detailed biosynthetic pathway.

Lysine serves as a precursor for a diverse array of natural products, particularly alkaloids. researchgate.netscispace.com The entire carbon and nitrogen skeleton of the labeled lysine can be tracked, revealing the intricate cyclization and rearrangement reactions that form the core structures of these biomolecules.

The following table summarizes the application of isotopically labeled lysine in biosynthetic studies.

Study AreaTechnique UsedInformation GainedExample Natural Product Class
Precursor IncorporationMass Spectrometry (MS)Confirmation that a natural product is derived from lysine by observing a specific mass shift (e.g., M+8). researchgate.netCyclopropane amino acids, Alkaloids
Pathway ElucidationNuclear Magnetic Resonance (NMR)Identification of which specific atoms from the lysine backbone are incorporated into the product's structure.Quinolizidine and Lycopodium alkaloids researchgate.net
Metabolic Flux AnalysisMS and NMRQuantification of the flow of metabolites through different branches of a metabolic network.Unnatural amino acids nih.gov
Enzyme Function DiscoveryMS-based proteomics (e.g., SILAC)Identification and quantification of enzymes whose expression levels change during the production of the natural product.Various secondary metabolites

Fmoc Lys Boc Oh 13c6,15n2 in Advanced Peptide and Protein Synthesis

Solid-Phase Peptide Synthesis (SPPS) with Isotope-Labeled Amino Acids

SPPS is a cornerstone technique for the chemical synthesis of peptides, where an amino acid chain is assembled sequentially while anchored to an insoluble resin support. The use of isotopically labeled amino acids like Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ within SPPS enables the production of "heavy" peptides, which can serve as internal standards for highly accurate quantification in mass spectrometry-based proteomics or as probes in nuclear magnetic resonance (NMR) studies. silantes.comjpt.com

Optimized Coupling and Deprotection Strategies for Labeled Lysine (B10760008)

The successful incorporation of Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ into a growing peptide chain relies on the same robust and optimized strategies used for its unlabeled counterpart. The isotopic labeling does not alter the chemical reactivity of the amino acid, thus standard, highly efficient protocols are directly applicable. altabioscience.com

Coupling Strategies: The goal of the coupling step is to form an amide bond between the carboxyl group of the incoming labeled amino acid and the deprotected N-terminal amine of the resin-bound peptide. To ensure maximum efficiency, especially given the high cost of the labeled reagent, in situ activation methods are standard. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) when used with an additive such as 1-hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). chempep.com The choice of solvent is also critical, with N,N-dimethylformamide (DMF) being the most common due to its excellent solvating properties for both the protected amino acids and the growing peptide chain. altabioscience.comchempep.com To drive the reaction to completion, a molar excess of the activated labeled amino acid is typically used. Monitoring the reaction's completion via tests like the Kaiser test is essential to ensure no unreacted amino groups remain before proceeding to the next cycle. chempep.com Some protocols suggest that for expensive labeled residues, a special coupling cycle with increased coupling times and additional post-deprotection washes can be beneficial to maximize incorporation. shoko-sc.co.jp

Table 1: Common Reagents and Conditions for SPPS using Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂
StepReagent/SystemTypical ConditionsPurpose
Coupling (Activation)HBTU/HOBt/DIEA3-4 eq. activator, in DMFForms an activated ester of the labeled amino acid for efficient amide bond formation.
Coupling (Activation)DCC/HOBt3 eq. DCC, 3 eq. HOBt, in DMF or DCM/DMFAlternative activation method, forms an active ester while minimizing racemization. chempep.com
Fmoc DeprotectionPiperidine/DMF20% (v/v) piperidine in DMF, 5-10 minStandard, highly effective removal of the Fmoc group from the N-terminus. peptide.comspringernature.com
Fmoc DeprotectionDBU/DMF2-10% (v/v) DBU in DMFAlternative, non-nucleophilic base used for sensitive sequences to minimize side reactions. iris-biotech.de
Final Cleavage (Boc removal)Trifluoroacetic Acid (TFA)TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)Cleaves the completed peptide from the resin and removes the Boc side-chain protecting group. peptide.com

Challenges and Solutions in Synthesizing Long and Complex Labeled Peptides

Synthesizing long peptides (>30 amino acids) or those with complex sequences (e.g., hydrophobic or aggregation-prone regions) presents significant challenges, which are magnified when using expensive isotope-labeled reagents where maximizing yield and purity is critical. nih.govcpcscientific.com

Challenges:

Incomplete Reactions: Both coupling and deprotection reactions can be incomplete, leading to the formation of deletion sequences (missing an amino acid) or capped sequences that terminate chain growth. This problem is cumulative, meaning the yield of the correct full-length peptide decreases with each additional amino acid. nih.gov

Peptide Aggregation: As the peptide chain elongates on the resin, it can fold into secondary structures (α-helices or β-sheets) and aggregate. This can physically block reactive sites, hindering the access of reagents and leading to failed synthesis. This is particularly problematic for hydrophobic sequences. nih.gov

Side Reactions: The accumulation of minor side products over many synthetic cycles can significantly complicate the purification of the final labeled peptide. For lysine, side-chain modifications can occur if the Boc protection is compromised. chempep.com

Purification: The final product is often a mixture of the target peptide and various closely related impurities. Separating these via techniques like high-performance liquid chromatography (HPLC) can be difficult, especially for long peptides with similar physical properties. nih.gov

Solutions:

Microwave-Assisted SPPS: The application of microwave energy can accelerate both coupling and deprotection steps, often improving reaction efficiency and helping to disrupt peptide aggregation, thereby increasing the yield of the desired product. nih.govunive.it

Optimized Reagents and Solvents: For difficult couplings, more potent activating agents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) may be used. nih.gov Switching solvents from DMF to more effective options like N-methylpyrrolidone (NMP) or NMP/DMSO mixtures can improve resin swelling and disrupt aggregation. nih.gov

Specialized Resins: Using resins with a higher swelling capacity or those functionalized with polyethylene glycol (PEG) can create a more favorable reaction environment, minimizing inter-chain aggregation. nih.gov

Fragment Condensation: For very long peptides or proteins, a convergent strategy can be employed. Shorter, protected peptide fragments are synthesized and purified separately and then joined together in a solution-phase or solid-phase ligation step. This approach, often using native chemical ligation, can be more efficient than a single, long stepwise synthesis. cpcscientific.comnih.gov

Cell-Free Protein Synthesis (CFPS) for Isotopic Labeling Applications

Cell-free protein synthesis provides a powerful alternative to in-vivo expression for producing isotopically labeled proteins. In a CFPS system, the cellular machinery for transcription and translation (ribosomes, tRNAs, enzymes, etc.) is extracted from cells (commonly E. coli) and used in an in-vitro reaction. This "open" system allows for direct control over the reaction components, making it ideal for incorporating labeled amino acids like ¹³C₆,¹⁵N₂-lysine. thermofisher.comnih.gov

Advantages of CFPS for Producing Homogeneous Labeled Proteins

CFPS offers several distinct advantages over traditional cell-based (in-vivo) methods for producing isotopically labeled proteins for biophysical studies.

Speed and Efficiency: A CFPS reaction can produce significant quantities of protein in a matter of hours, compared to the days or weeks required for cell culture-based expression. nih.gov This allows for rapid screening and optimization of expression conditions.

Direct Control of the Reaction Environment: The open nature of the system allows researchers to directly add labeled amino acids to the reaction mix, ensuring high levels of incorporation. One can easily manipulate concentrations of components like magnesium and potassium, or add folding chaperones to optimize the yield of correctly folded, functional protein.

High Incorporation Efficiency: CFPS systems can be designed to have very low concentrations of endogenous (unlabeled) amino acids. When the labeled amino acid is supplied externally, incorporation efficiencies of 90-95% or higher can be achieved, resulting in a highly homogeneous population of labeled protein molecules. nih.gov

Expression of Toxic Proteins: Some proteins are toxic to host cells, making them difficult or impossible to express in-vivo. Since CFPS does not rely on living, viable cells, it can be used to produce these toxic proteins without issue.

Table 2: Comparison of Protein Labeling Methods
FeatureIn-Vivo Expression (e.g., E. coli)Cell-Free Protein Synthesis (CFPS)
Labeling Efficiency Can be high, but requires specialized media and may have dilution from endogenous pools.Very high (>95%) and controllable. nih.gov
Speed Slow (days to weeks for cell growth, induction, and purification).Fast (hours). nih.gov
Control over Environment Limited by cell viability and homeostasis.Direct control over amino acid concentration, cofactors, and additives.
Isotope Scrambling Can be a significant issue due to metabolic pathways.Minimal, especially in purified (PURE) systems.
Cost of Labeled Media High, as entire culture volume requires labeled nutrients.More economical, as labeled amino acids are added to a small reaction volume.
Production of Toxic Proteins Often difficult or impossible.Readily achievable.

Minimization of Isotope Scrambling and Endogenous Amino Acid Dilution

Two major challenges in producing specifically labeled proteins are isotope scrambling and dilution by endogenous amino acids. CFPS systems offer effective solutions to both problems.

Isotope Scrambling: This phenomenon occurs when the isotopic label from one amino acid is metabolically converted and incorporated into other amino acids. For example, in living E. coli, the nitrogen from labeled lysine could potentially be transferred to other amino acids by transaminase enzymes. This scrambling leads to a heterogeneous sample and complicates the analysis of NMR or mass spectrometry data. In lysate-based CFPS, metabolic activity is greatly reduced compared to living cells. Furthermore, in purified CFPS systems (like the PURE system), which are reconstituted from individual purified components, the metabolic enzymes responsible for scrambling are entirely absent, thus eliminating the problem.

Endogenous Amino Acid Dilution: The cell extract used for CFPS contains a small pool of unlabeled amino acids from the source cells. This can dilute the exogenously added labeled amino acid, leading to incomplete labeling. However, the concentration of these endogenous amino acids is typically very low. In many systems, the amount of added labeled amino acid far exceeds the endogenous pool, leading to very high incorporation rates. For applications requiring the highest possible enrichment, the cell extract can be dialyzed or treated with size-exclusion chromatography to remove small molecules, including the endogenous amino acids, before the synthesis reaction.

Strategies for High-Yield Production of ¹³C₆,¹⁵N₂-Labeled Proteins for Biophysical Studies

Achieving high yields of labeled protein (often in the range of 50-500 mg/L) is crucial for biophysical techniques like NMR and neutron scattering, which require concentrated samples. ukisotope.com Several strategies have been developed to maximize protein production in CFPS for these applications.

Optimizing Energy Sources: Protein synthesis is an energy-intensive process. CFPS systems rely on an energy regeneration system, often using creatine phosphate or phosphoenolpyruvate, to continuously regenerate ATP and GTP. Optimizing the concentration of these components is key to sustaining protein synthesis over several hours and achieving high yields.

Controlling Nutrient Concentrations: The concentrations of carbon and nitrogen sources are critical. For example, when producing uniformly ¹³C/¹⁵N-labeled proteins in cell-based systems, studies have shown that increasing the glucose concentration from 2 g/L to 4 g/L can result in a more than five-fold increase in the yield of some proteins. ucla.edu Similar principles of optimizing the concentrations of energy sources and amino acids apply to CFPS to ensure they are not rate-limiting.

Systematic Optimization of Reaction Conditions: High-throughput screening can be used to optimize factors such as the concentration of magnesium and potassium ions, which are critical for ribosome function, and the amount of DNA template.

Use of High-Yield Expression Systems: Several commercial and academic CFPS systems have been specifically optimized for high-yield protein production. These systems often feature engineered E. coli strains with reduced nuclease and protease activity and optimized buffer and energy regeneration components. These robust methodologies can reliably produce the quantities of deuterated or ¹³C/¹⁵N-labeled protein needed for demanding structural biology applications. ukisotope.com

By employing these strategies, CFPS has become a state-of-the-art method for producing high-quality, homogeneously ¹³C₆,¹⁵N₂-lysine-labeled proteins in the quantities required for advanced biophysical characterization.

Emerging Research Directions and Future Prospects of Isotope Labeled Lysine Derivatives

Development of Novel Isotopic Labeling Strategies for Complex Biological Systems

While metabolic labeling methods like SILAC are well-established for cell culture, a major frontier is their application to more complex systems and the development of new labeling schemes for deeper biological insights. thermofisher.com These advanced strategies rely on the availability of high-purity, isotopically defined amino acids to serve as the foundational tracers.

Key Developments:

In Vivo Labeling: Extending isotopic labeling to whole organisms (e.g., rodents, plants) is a significant area of research. This involves introducing labeled amino acids, such as ¹³C₆,¹⁵N₂-Lysine, through diet to study protein turnover and dynamics in the context of a complete physiological system.

Temporal and Pulse-Chase Labeling: Techniques like pulsed SILAC (pSILAC) are used to monitor protein synthesis and degradation over time. scientificlabs.co.uk Cells are exposed to a "pulse" of heavy amino acids for a short period, allowing researchers to track the lifecycle of newly synthesized proteins and understand dynamic cellular processes. scientificlabs.co.uk

Multiplexing Strategies: To increase experimental throughput and compare multiple conditions simultaneously, novel labeling strategies are being developed. These can involve combining different isotopes of several amino acids to create unique mass signatures for each experimental state, moving beyond simple binary "light" versus "heavy" comparisons. nih.gov

Compound-Specific Isotope Analysis (CSIA): This approach focuses on determining the isotopic composition of individual compounds within a complex mixture. In proteomics, this allows for tracing the flow of specific atoms through metabolic pathways into the protein synthesis machinery.

The success of these sophisticated labeling strategies is fundamentally dependent on the purity and precise isotopic enrichment of the precursor amino acids, such as L-Lysine-¹³C₆,¹⁵N₂, which are incorporated into the proteome. scientificlabs.co.ukfishersci.comisotope.com

Table 1: Comparison of Isotopic Labeling Strategies

Strategy Principle Primary Application Role of Labeled Lysine (B10760008)
SILAC Metabolic incorporation of "heavy" amino acids into proteins in living cells. longdom.org Relative protein quantification between two or three cell populations. thermofisher.com Key "heavy" amino acid for labeling tryptic peptides. fishersci.com
pSILAC A short "pulse" of heavy amino acid media is introduced to track newly synthesized proteins. scientificlabs.co.uk Measuring protein synthesis, degradation, and turnover rates. The tracer molecule to monitor the dynamics of the proteome. scientificlabs.co.uk
In Vivo Labeling Labeled amino acids are introduced into whole organisms through their diet. Studying proteome dynamics in the context of complex physiology and disease models. The isotopic tracer fed to the organism to label proteins system-wide.

| ICPL | Chemical labeling of free amino groups on intact proteins in vitro. researchgate.net | Quantification of proteins from any source, including tissues and body fluids. researchgate.net | Not directly used for labeling, but labeled lysine peptides serve as quantification standards. |

Expansion into Multi-Omics Integration: Proteomics, Metabolomics, and Interactomics

To achieve a holistic understanding of biological systems, researchers are increasingly integrating data from multiple "omics" layers. omicstutorials.com Isotope-labeling-based proteomics provides a critical dataset that, when combined with other omics data, can reveal the intricate connections between genes, proteins, metabolites, and their interactions. metwarebio.com

Proteomics and Interactomics: Interactomics maps the complex network of protein-protein interactions. Quantitative proteomics can reveal how the abundance of proteins within these networks changes under different conditions. This helps to identify key regulatory hubs and understand how perturbations affect cellular signaling and functional complexes. mdpi.com

Challenges and Solutions: A primary challenge in multi-omics is the effective integration of diverse and large datasets. nih.gov The development of sophisticated bioinformatics platforms and statistical methods is essential to correlate changes across different omics layers, moving from simple observation to predictive models of cellular behavior. nih.govnih.gov

By providing precise quantitative data on the proteome, isotope labeling serves as an anchor point for these integrative studies, allowing metabolic and interaction data to be contextualized with changes in protein abundance. nih.gov

Advancements in Analytical Platforms for High-Throughput Isotopic Analysis

The ability to generate high-quality data from isotope-labeling experiments is directly tied to the capabilities of the analytical instruments used, primarily mass spectrometers. rsc.org Continuous innovation in this area is expanding the scope and resolution of proteomics studies.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the high mass accuracy and resolution needed to clearly separate the isotopic peaks of labeled and unlabeled peptides. measurlabs.comnih.gov This is critical for accurate quantification, especially in complex samples where signals may overlap. nih.govnih.gov Enhanced resolution helps to unambiguously assign isotopic labels and avoid quantification errors.

Increased Throughput: Modern analytical workflows are geared towards high-throughput analysis to accommodate large-scale studies. nih.gov Advancements in liquid chromatography for faster peptide separation, coupled with rapid-scanning mass spectrometers, have significantly reduced the analysis time per sample, making it feasible to analyze hundreds or thousands of samples in a single study. nih.govresearchgate.net

Improved Sensitivity: The sensitivity of mass spectrometers continues to improve, allowing for the detection and quantification of low-abundance proteins. rsc.org This is particularly important for studying regulatory proteins like kinases and transcription factors, which are often present at much lower levels than structural proteins.

Novel Instrumentation: New developments, such as coupling liquid chromatography with both isotope ratio mass spectrometry (IRMS) and HRMS, allow for the simultaneous analysis of compound-specific isotope ratios and structural information. wiley.com

These analytical advancements ensure that the rich information encoded by isotopic labels, introduced using reagents like Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂, is read out with the highest possible accuracy, precision, and depth. acs.org

Table 2: Key Analytical Platforms for Isotopic Analysis

Platform Key Feature Advantage for Isotopic Analysis
Orbitrap Mass Spectrometry High resolution and high mass accuracy. Accurately resolves isotopic envelopes of "light" and "heavy" peptides, ensuring precise quantification. measurlabs.com
FT-ICR Mass Spectrometry Extremely high resolution. nih.gov Unparalleled ability to separate isobaric interferences and analyze complex isotopic patterns. nih.gov
Quadrupole Time-of-Flight (Q-TOF) MS Fast acquisition speed and good resolution. Suitable for high-throughput quantitative proteomics experiments.

| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-resolution separation of peptides. creative-proteomics.com | Reduces sample complexity before MS analysis, improving the quality of quantification. nih.gov |

Q & A

Q. How can researchers optimize the synthesis of branched peptides or dendrimers using Fmoc-Lys(Boc)-OH-13C6,15N2?

  • Methodological Answer : Utilize the ε-amino group (Boc-protected) of lysine for orthogonal branching. After Fmoc deprotection, couple additional amino acids or functional groups (e.g., PEG, biotin) to the α-amino group. For dendrimers, iterate coupling/deprotection cycles on the ε-amine, using MALDI-TOF MS to monitor branching efficiency .

Q. What analytical challenges arise when characterizing peptides containing 13C6,15N2-labeled lysine, and how are they resolved?

  • Methodological Answer : Isotopic labeling can complicate MS/MS fragmentation patterns due to altered neutral loss profiles. Use higher-energy collisional dissociation (HCD) to improve fragment ion clarity. For NMR, natural abundance 13C signals from other residues may overlap; employ 13C-filtered experiments or isotopic dilution (e.g., 50% labeled/unlabeled peptide) to distinguish labeled sites .

Q. How does the incorporation of Fmoc-Lys(Boc)-OH-13C6,15N2 impact peptide folding and stability in structural studies?

  • Methodological Answer : The isotopic labels minimally affect folding kinetics or thermodynamics, as demonstrated by circular dichroism (CD) and differential scanning calorimetry (DSC). However, validate stability via accelerated degradation studies (e.g., 40°C, 75% humidity) comparing labeled vs. unlabeled peptides. For membrane proteins, ensure isotopic labels do not perturb lipid interactions using surface plasmon resonance (SPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.